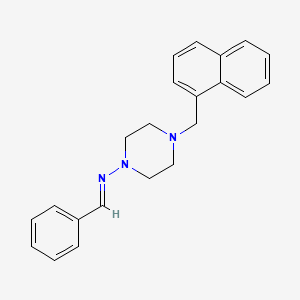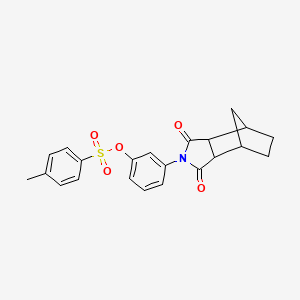![molecular formula C24H24N2O4S2 B11678370 6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)hexanamide](/img/structure/B11678370.png)
6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(5Z)-5-(1,3-苯并二氧杂环戊烯-5-基亚甲基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(3-甲基苯基)己酰胺是一种结构复杂的有机化合物,其结构中包含苯并二氧杂环戊烯环、噻唑烷酮环和己酰胺链。
准备方法
合成路线和反应条件
6-[(5Z)-5-(1,3-苯并二氧杂环戊烯-5-基亚甲基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(3-甲基苯基)己酰胺的合成通常涉及多个步骤:
苯并二氧杂环戊烯环的形成: 可以通过邻苯二酚与甲醛的环化反应实现。
噻唑烷酮环的合成: 这涉及硫脲衍生物与卤代酮的反应。
偶联反应: 然后在特定条件下偶联苯并二氧杂环戊烯和噻唑烷酮中间体,以形成所需的化合物。
工业生产方法
该化合物的工业生产方法可能涉及优化合成路线,以最大限度地提高产率和纯度。 这可能包括使用高通量筛选技术来确定最佳反应条件和催化剂。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在苯并二氧杂环戊烯环处。
还原: 还原反应可以在噻唑烷酮环处发生。
取代: 己酰胺链可以发生取代反应,特别是亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 可以在碱性条件下使用胺或硫醇之类的亲核试剂。
主要产物
从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,苯并二氧杂环戊烯环的氧化可以导致形成醌,而噻唑烷酮环的还原可以产生噻唑烷。
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的构建块。 它的独特结构允许多种化学修饰,使其成为通用的中间体。
生物学
在生物学研究中,可以研究该化合物作为生物活性分子的潜力。 它的结构特征表明它可以与各种生物靶标相互作用,使其成为药物发现的候选药物。
医学
在医学中,可以探索该化合物在治疗方面的潜在作用。 它进行各种化学反应的能力使其成为开发新药物的有希望的候选者。
工业
在工业中,该化合物可用于开发具有特定性能的新材料。 它的独特结构可以赋予聚合物或其他材料所需的特性。
作用机制
6-[(5Z)-5-(1,3-苯并二氧杂环戊烯-5-基亚甲基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(3-甲基苯基)己酰胺的作用机制可能涉及与特定分子靶标的相互作用。 苯并二氧杂环戊烯环可能与蛋白质中的芳香族残基相互作用,而噻唑烷酮环可能与亲核位点形成共价键。 这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
独特性
与这些类似的化合物相比,6-[(5Z)-5-(1,3-苯并二氧杂环戊烯-5-基亚甲基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(3-甲基苯基)己酰胺由于其复杂的结构而脱颖而出,该结构包括多个官能团和环。
属性
分子式 |
C24H24N2O4S2 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
6-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)hexanamide |
InChI |
InChI=1S/C24H24N2O4S2/c1-16-6-5-7-18(12-16)25-22(27)8-3-2-4-11-26-23(28)21(32-24(26)31)14-17-9-10-19-20(13-17)30-15-29-19/h5-7,9-10,12-14H,2-4,8,11,15H2,1H3,(H,25,27)/b21-14- |
InChI 键 |
UQFHWVWLJDFWIH-STZFKDTASA-N |
手性 SMILES |
CC1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11678291.png)
![4-{5-[(2,5-dimethoxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B11678298.png)
![(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678306.png)
![1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B11678310.png)
![(E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine](/img/structure/B11678312.png)
![2-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11678328.png)


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678364.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11678379.png)
![4-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11678381.png)
